Dauricine
CAS No.: 524-17-4
VCID: VC0190908
Molecular Formula: C38H44N2O6
Molecular Weight: 624.8 g/mol
* For research use only. Not for human or veterinary use.
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Description | Dauricine is a plant metabolite belonging to the class of isoquinoline alkaloids, specifically a bisbenzylisoquinoline alkaloid . It is found in plants of the Menispermaceae family, such as Asian moonseed (Menispermum dauricum) and Canadian moonseed (Menispermum canadense) . Historically, Rhizoma Menispermi, the dry rhizome of Menispermum dauricum, has been used in traditional Chinese medicine to treat various ailments, including fever, cough, and rheumatic arthralgia . Dauricine was first synthesized in 1964 by Japanese scientists Tetsuji Kametani and Keiichiro Fukumoto . Dauricine has a range of pharmacological properties, including anti-arrhythmic, anti-myocardial ischemia, anti-cerebral ischemia, and antitumor activities . It can slow heart rate, protect against myocardial ischemia, protect against cerebral ischemia/reperfusion injury, and inhibit the growth of tumor cells . Studies suggest that dauricine affects the TGF-beta signaling pathway, upregulating the gene expression of DPC4, P53, and P16 in tumor tissue, which reduces the gene expression of hFGF, inhibiting tumor cell growth . Dauricine is being investigated in clinical trials for its potential antiplatelet, antihypertensive, and anti-arrhythmic effects . Other alkaloids found in Rhizoma Menispermi include dauriciline, O-methyldauricine, and daurisoline . Similar to dauricine, these compounds are also isoquinoline alkaloids. Dauricine induces apoptosis and inhibits proliferation and invasion through the NF-κB signaling pathway in colon cancer cells . |
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CAS No. | 524-17-4 |
Product Name | Dauricine |
Molecular Formula | C38H44N2O6 |
Molecular Weight | 624.8 g/mol |
IUPAC Name | 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol |
Standard InChI | InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1 |
Standard InChIKey | AQASRZOCERRGBL-IADGFXSZSA-N |
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |
Synonyms | 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |
PubChem Compound | 45358120 |
Last Modified | Aug 15 2023 |
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